molecular formula C11H19NO3 B6227549 tert-butyl 2-formyl-3,3-dimethylazetidine-1-carboxylate CAS No. 1824218-84-9

tert-butyl 2-formyl-3,3-dimethylazetidine-1-carboxylate

Cat. No.: B6227549
CAS No.: 1824218-84-9
M. Wt: 213.3
InChI Key:
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Description

tert-Butyl 2-formyl-3,3-dimethylazetidine-1-carboxylate: is a chemical compound with the molecular formula C11H19NO3 and a molecular weight of 213.28 g/mol . It is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing heterocycle, substituted with a formyl group and a tert-butyl ester group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

The synthesis of tert-butyl 2-formyl-3,3-dimethylazetidine-1-carboxylate typically involves the formation of the azetidine ring followed by functionalization at specific positions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of tert-butyl 3,3-dimethylazetidine-1-carboxylate with formylating agents can yield the desired product . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, including the use of catalysts and specific solvents.

Chemical Reactions Analysis

tert-Butyl 2-formyl-3,3-dimethylazetidine-1-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings to facilitate the desired transformations. Major products formed from these reactions include carboxylic acids, alcohols, and substituted azetidines.

Scientific Research Applications

tert-Butyl 2-formyl-3,3-dimethylazetidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 2-formyl-3,3-dimethylazetidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The azetidine ring and formyl group can participate in hydrogen bonding, electrostatic interactions, and covalent modifications of target molecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

tert-Butyl 2-formyl-3,3-dimethylazetidine-1-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 2-formyl-3,3-dimethylazetidine-1-carboxylate involves the reaction of tert-butyl 2-(bromomethyl)-3,3-dimethylazetidine-1-carboxylate with sodium formate in the presence of a palladium catalyst.", "Starting Materials": [ "tert-butyl 2-(bromomethyl)-3,3-dimethylazetidine-1-carboxylate", "sodium formate", "palladium catalyst" ], "Reaction": [ "Add tert-butyl 2-(bromomethyl)-3,3-dimethylazetidine-1-carboxylate and sodium formate to a reaction vessel", "Add a palladium catalyst to the reaction vessel", "Heat the reaction mixture to a temperature of 80-100°C", "Stir the reaction mixture for 24 hours", "Cool the reaction mixture to room temperature", "Extract the product with ethyl acetate", "Dry the organic layer with anhydrous sodium sulfate", "Concentrate the organic layer under reduced pressure to obtain tert-butyl 2-formyl-3,3-dimethylazetidine-1-carboxylate" ] }

CAS No.

1824218-84-9

Molecular Formula

C11H19NO3

Molecular Weight

213.3

Purity

95

Origin of Product

United States

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